{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid
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Overview
Description
SB-208651 is a small molecule drug developed by Smithkline Beecham. It is a glycoprotein IIb/IIIa receptor antagonist, primarily researched for its potential in treating thrombosis . The compound is known for its ability to inhibit platelet aggregation, making it a promising candidate for preventing blood clots.
Preparation Methods
The synthesis of SB-208651 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
- Formation of the core benzodiazepine structure.
- Introduction of the phenethyl group.
- Addition of the carbamimidoyl-phenyl group.
- Final modifications to achieve the desired acetic acid derivative .
Chemical Reactions Analysis
SB-208651 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions can introduce different groups into the molecule, potentially enhancing its properties.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a glycoprotein IIb/IIIa receptor antagonist, it serves as a valuable tool for studying platelet aggregation and related biochemical pathways.
Biology: The compound is used to investigate the mechanisms of platelet aggregation and thrombosis.
Mechanism of Action
SB-208651 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation. This prevents the formation of blood clots, making it a potential therapeutic agent for conditions like thrombosis. The molecular targets involved include the glycoprotein IIb/IIIa receptor, and the pathways affected are those related to platelet activation and aggregation .
Comparison with Similar Compounds
SB-208651 is unique in its specific structure and mechanism of action. Similar compounds include other glycoprotein IIb/IIIa receptor antagonists such as:
Compared to these compounds, SB-208651 offers distinct advantages in terms of its binding affinity and specificity for the glycoprotein IIb/IIIa receptor .
Properties
Molecular Formula |
C28H29N5O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[8-[(4-carbamimidoylphenyl)-methylcarbamoyl]-3-oxo-4-(2-phenylethyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C28H29N5O4/c1-32(22-11-9-19(10-12-22)26(29)30)27(36)20-7-8-21-17-33(14-13-18-5-3-2-4-6-18)28(37)24(16-25(34)35)31-23(21)15-20/h2-12,15,24,31H,13-14,16-17H2,1H3,(H3,29,30)(H,34,35) |
InChI Key |
WCZAIWWFRSMLCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=N)N)C(=O)C2=CC3=C(CN(C(=O)C(N3)CC(=O)O)CCC4=CC=CC=C4)C=C2 |
Synonyms |
8-(((4-(aminoiminomethyl)phenyl)(methyl)amino)carbonyl)-2,3,4,5-tetrahydro-3-oxo-4-(2-phenylethyl)-1H-1,4-benzodiazepine-2-acetic acid SB 208651 SB-208651 |
Origin of Product |
United States |
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